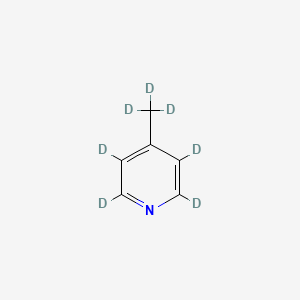
4-甲基吡啶-D7
描述
4-Methylpyridine-D7, also known as heptadeutero-4-methylpyridine, is a deuterated form of 4-methylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for 4-Methylpyridine-D7 is C6D7N, and it is commonly used in various scientific research applications due to its unique properties .
科学研究应用
4-Methylpyridine-D7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
Target of Action
4-Methylpyridine-D7 is a deuterated derivative of 4-Methylpyridine
Mode of Action
It is known that it can be used for metabolic studies and isotopic labeling experiments . This suggests that it interacts with its targets in a way that allows it to be tracked and analyzed in biological systems, revealing biochemical reaction mechanisms and pathways .
Pharmacokinetics
As a deuterated compound, it is likely to have similar pharmacokinetic properties to its non-deuterated counterpart, 4-methylpyridine
Result of Action
Its use in metabolic studies and isotopic labeling experiments suggests that it can be used to track and analyze the metabolic dynamics of compounds in biological systems . This can reveal the mechanisms and pathways of biochemical reactions .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals
生化分析
Biochemical Properties
KM-4 can completely consume 4-Methylpyridine-D7 in aquatic solutions within 24 hours
Cellular Effects
The cellular effects of 4-Methylpyridine-D7 are largely unexplored. Given its consumption by Arthrobacter sp. KM-4 , it’s likely that 4-Methylpyridine-D7 influences cellular function within this organism. The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylpyridine-D7 can be synthesized through the deuteration of 4-methylpyridine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In industrial settings, the production of 4-Methylpyridine-D7 involves the same catalytic exchange process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials .
化学反应分析
Types of Reactions
4-Methylpyridine-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid-D7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 4-Methylpyridine-D7 to 4-methylpiperidine-D7 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other functional groups using reagents like sodium amide (NaNH2) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid-D7.
Reduction: 4-Methylpiperidine-D7.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
相似化合物的比较
4-Methylpyridine-D7 can be compared with other deuterated and non-deuterated pyridine derivatives:
4-Methylpyridine: The non-deuterated analog, which has similar chemical properties but lacks the unique benefits of deuteration.
2-Methylpyridine-D7: Another deuterated pyridine derivative with the methyl group at the 2-position, exhibiting different reactivity and applications.
3-Methylpyridine-D7: Similar to 4-Methylpyridine-D7 but with the methyl group at the 3-position, leading to variations in chemical behavior and uses.
The uniqueness of 4-Methylpyridine-D7 lies in its specific deuteration pattern, which provides distinct advantages in research and industrial applications .
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















